9,9'-Bianthracene
Overview
Description
9,9’-Bianthracene is an organic compound with the molecular formula C₂₈H₁₈. It consists of two anthracene units connected at the 9-position, forming a nearly bisecting conformation. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
9,9’-Bianthracene primarily targets the molecular structures of various compounds through hydrogen bonding and CH–π interactions . It interacts with linear bidentate bases such as 9,9’-biacridine (bac), phenazine (phez), 4,4’-dipyridine (dpy), and DABCO (dabco) to form co-crystals .
Mode of Action
The interaction of 9,9’-Bianthracene with its targets results in the formation of one-dimensional (1D) structures through hydrogen bonding between the acid and the base . This interaction is crucial in the formation of polymorphic co-crystals with similar structures .
Biochemical Pathways
The biochemical pathways affected by 9,9’-Bianthracene are primarily related to the formation of co-crystals. The major interaction to form the 1D structure is O–H⋯N hydrogen bonding , and that to form the layered structure is the CH–π interaction . The influence of the latter interaction on the robustness of the crystal is stronger than the former in the co-crystals .
Result of Action
The action of 9,9’-Bianthracene results in the formation of co-crystals with a layered structure . In one of the co-crystals, a phenomenon where layers of the crystals could be exfoliated by dropping water was observed . This suggests that 9,9’-Bianthracene can induce significant molecular and cellular changes.
Action Environment
The action of 9,9’-Bianthracene is influenced by environmental factors. For instance, the solvatochromism effect and theoretical calculation results for the excited (S1) state of 9biAT (an o-carborane compound linked to a 9,9’-bianthracene moiety at each C9-position) verified that the emission was attributed to ICT transition . The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency . Both the quantum efficiency value and radiative decay constant gradually decreased with an increase in the polarity of the organic solvent . This indicates that the polarity of the environment can influence the action, efficacy, and stability of 9,9’-Bianthracene.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 9,9’-Bianthracene involves a process called symmetry-breaking charge transfer (SBCT), which is an important process in photoinduced reactions
Temporal Effects in Laboratory Settings
In laboratory settings, 9,9’-Bianthracene exhibits high radiative efficiency based on its ICT property . The quantum efficiency and radiative decay constant gradually decrease with an increase in the polarity of the organic solvent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bianthracene typically involves the coupling of two anthracene molecules. One common method includes the use of glacial acetic acid and hydrochloric acid at temperatures ranging from 70 to 120 degrees Celsius . Another approach involves the use of magnesium powder, bromo aromatic hydrocarbons, and tributylphosphine .
Industrial Production Methods: Industrial production methods for 9,9’-Bianthracene are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9,9’-Bianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,9’-Bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in inclusion compounds for the separation of structural isomers and stereoisomers.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its photophysical properties, which could be useful in photodynamic therapy.
Industry: Utilized in the synthesis of graphene nanoribbons, which have applications in nanoelectronics.
Comparison with Similar Compounds
- 9,9’-Bianthracenyl
- 9,9’-Dianthracene
- 9-(9-Anthryl)anthracene
Comparison: 9,9’-Bianthracene is unique due to its nearly bisecting conformation and restricted rotation about the C(9)-C(9’) bond. This structural feature allows it to form stable inclusion compounds, making it more selective in host-guest chemistry compared to its similar compounds .
Properties
IUPAC Name |
9-anthracen-9-ylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074438 | |
Record name | 9,9'-Bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-23-8 | |
Record name | 9,9′-Bianthryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9'-Bianthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Bianthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9'-Bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9,9'-Bianthracene has the molecular formula C28H18 and a molecular weight of 354.44 g/mol. []
A: this compound can be characterized by various spectroscopic techniques:* NMR: 1H NMR reveals characteristic peaks that confirm its structure. [, ]* UV-Vis: It shows absorption in the UV-vis region, indicative of its conjugated structure. This spectrum is helpful for studying its light absorption properties. []* Fluorescence: this compound exhibits blue fluorescence, with its maximum emission peak at around 446 nm. [, , ]* IR: FT-IR spectra can be used to identify characteristic functional groups. [, ]
A: The crystal structure of this compound significantly influences its thin film properties. Research has shown that the substrate temperature, vapor temperature, and deposition time during thin film preparation significantly affect the film's morphology and crystallinity. []
A: Studies using AFM and X-ray diffraction revealed that films grown at a substrate temperature of 50 °C, a vapor temperature of 180 °C, and a deposition time of 60 seconds exhibited the best crystal performance. []
A: this compound and its derivatives are promising blue light emitting materials for OLEDs due to their blue fluorescence and good film-forming properties. [, , , , , ]
A: Introducing different substituents to the this compound core can tune its emission color, improve its fluorescence quantum efficiency, and enhance its redox properties. For instance, trifluoromethyl substitution has led to highly efficient deep-blue OLEDs with excellent color purity and low turn-on voltage. [, ]
A: Yes, this compound derivatives have also been investigated for use in organic field-effect transistors (OFETs) due to their semiconducting properties. Notably, OFETs based on this compound have demonstrated promising field-effect mobility and on/off ratios. [, ]
A: this compound can be synthesized from 9-bromoanthracene through a coupling reaction. []
A: 10,10'-dibromo-9,9'-bianthracene, a key precursor for synthesizing graphene nanoribbons, can be effectively prepared from anthraquinone using a two-step process with zinc and concentrated hydrochloric acid as reductants and N-bromosuccinimide (NBS) as the brominating agent. [, , , , ]
A: Halogenated this compound derivatives, particularly 10,10'-dibromo-9,9'-bianthracene, are commonly employed as molecular precursors for the bottom-up fabrication of graphene nanoribbons (GNRs) on metallic surfaces like Au(111) and Cu(111) through a thermally activated process involving polymerization and cyclodehydrogenation steps. [, , , , ]
A: The catalytic activity of the substrate significantly influences the GNR growth process. For example, on less reactive Au(111), the dehalogenation of 10,10'-dibromo-9,9'-bianthracene initiates at higher temperatures compared to the more reactive Cu(111), impacting the final GNR structure and morphology. [, ]
A: Yes, oxidative dimerization of anthrones using lead(II) acetate and oxygen offers an efficient route to synthesize 9,9′-bianthracene-10,10′(9H,9′H)-diones under mild conditions. []
A: Computational methods like density functional theory (DFT) have been crucial in elucidating the electronic structure, geometry, and optical properties of this compound derivatives. These calculations assist in predicting the properties of new derivatives for various applications, including OLEDs. []
A: Structural modifications, especially the introduction of electron-donating or withdrawing groups, directly impact the photophysical properties of this compound derivatives. For instance, incorporating electron-withdrawing fluorine or trifluoromethyl groups can lead to a blue-shift in the emission wavelength. []
A: Yes, studies have shown that this compound undergoes SBCT in the excited state. Notably, the dynamics of this process are predominantly governed by the rotational motion of solvent molecules, highlighting the crucial role of solvent-solute interactions in dictating the photophysical behavior. [, ]
A: Phosphonic acid derivatives of this compound have been utilized in the construction of self-assembled monolayers (SAMs) on silicon dioxide surfaces, demonstrating their potential in surface modification and molecular electronics. []
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